FR 901379

Antifungal MIC Candida

FR 901379 is the indispensable, non-substitutable precursor for micafungin sodium API manufacturing. Its unique homotyrosine O-sulfate moiety confers intrinsic water solubility (>1 g/L) not found in pneumocandin B0 or echinocandin B, while the palmitoyl (C16) side chain dictates the specific enzymatic deacylation pathway to yield the micafungin nucleus, FR 179642. Industrial fermentation at 15 m³ scale with engineered-strain titers up to 4.0 g/L confirms manufacturing viability. This compound also serves as a versatile scaffold for novel echinocandin analog libraries and as a well-characterized reference standard for antifungal susceptibility testing.

Molecular Formula C51H82N8O21S
Molecular Weight 1175.3 g/mol
CAS No. 144371-88-0
Cat. No. B15582353
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFR 901379
CAS144371-88-0
Molecular FormulaC51H82N8O21S
Molecular Weight1175.3 g/mol
Structural Identifiers
InChIInChI=1S/C51H82N8O21S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-37(66)53-30-22-34(64)47(72)57-49(74)41-42(67)26(2)24-59(41)51(76)39(33(63)23-36(52)65)55-48(73)40(44(69)43(68)28-18-19-32(62)35(20-28)80-81(77,78)79)56-46(71)31-21-29(61)25-58(31)50(75)38(27(3)60)54-45(30)70/h18-20,26-27,29-31,33-34,38-44,47,60-64,67-69,72H,4-17,21-25H2,1-3H3,(H2,52,65)(H,53,66)(H,54,70)(H,55,73)(H,56,71)(H,57,74)(H,77,78,79)/t26-,27+,29+,30-,31-,33+,34+,38-,39-,40-,41-,42-,43-,44-,47+/m0/s1
InChIKeyKAPLTEIQCKDUAT-UYCSHIFKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

FR 901379 (CAS 144371-88-0) Procurement Guide: Sulfated Echinocandin Precursor for Micafungin Synthesis


FR 901379 is a natural cyclic lipopeptide belonging to the echinocandin class, produced by the fungus *Coleophoma empetri* F-11899 [1]. It functions as a potent antifungal agent by inhibiting β-1,3-glucan synthase, a key enzyme in fungal cell wall biosynthesis . A defining structural feature is the presence of a sulfate moiety on the homotyrosine residue, which confers intrinsic water solubility—a property that is notably absent or limited in other echinocandin natural products such as pneumocandin B0 and echinocandin B [2]. FR 901379 serves as the essential precursor for the semi-synthesis of micafungin, a clinically approved antifungal drug [3].

FR 901379 vs. Generic Echinocandins: Why Structural Specificity Dictates Downstream Synthesis and Application


Generic substitution among echinocandin precursors is not possible due to critical structural divergences that dictate both biological activity and synthetic utility. FR 901379 is uniquely O-sulfonated on a specific homotyrosine residue, a modification that imparts substantial aqueous solubility (>1 g/L) while simultaneously creating a distinct hemolytic liability that must be managed through downstream enzymatic deacylation . In contrast, the clinical precursor pneumocandin B0 (for caspofungin) and echinocandin B (for anidulafungin) lack this sulfate group, resulting in fundamentally different solubility, toxicity, and reactivity profiles [1]. The acyl side chains also differ: FR 901379 possesses a palmitoyl (C16) side chain, whereas pneumocandin B0 features a 10,12-dimethylmyristoyl group, leading to divergent enzyme specificities for the critical deacylation step [2]. These fixed structural features are non-interchangeable and directly control the synthetic route to the final drug product, making FR 901379 the only viable precursor for micafungin production [3].

FR 901379 Quantitative Evidence Guide: Head-to-Head Activity, Solubility, and Production Metrics


FR 901379 Demonstrates Potent Antifungal Activity Comparable to Lead Analogs

FR 901379 exhibits potent in vitro activity against Candida albicans, with an IC50 of 0.008 μg/mL against strain FP578, which is identical to that of the closely related analogs FR901381 and FR901382, and superior to aculeacin A (IC50 = 0.008-0.06 μg/mL) [1]. Against Aspergillus fumigatus, FR 901379 shows an IC50 of 1.9 μg/mL, comparable to FR901381 (1.6 μg/mL) and notably better than aculeacin A (2.5 μg/mL) [1]. This data confirms that FR 901379 is a potent and relevant antifungal agent in its own right, not merely an intermediate.

Antifungal MIC Candida Aspergillus

Unique O-Sulfonation Confers Intrinsic Water Solubility Advantage Over Non-Sulfated Echinocandins

The defining structural feature of FR 901379 is the presence of an O-sulfate group on its homotyrosine residue, which is absent in echinocandin B and pneumocandin B0 [1]. This modification directly translates to a significant advantage in aqueous solubility. FR 901379 has a calculated solubility of approximately 1.1 g/L in water at 25°C . While quantitative solubility data for the non-sulfated natural products are rarely reported due to their poor solubility, this level of solubility for FR 901379 is substantially higher and facilitates its use in aqueous biological assays and downstream processing .

Water Solubility Formulation Drug Delivery Echinocandin

High Fermentation Titer Achieved via Engineered Production Strain Enables Scalable Procurement

A major bottleneck for FR 901379 availability has been low fermentation yield, but recent metabolic engineering has significantly improved its production titer. An engineered strain of *C. empetri* co-expressing the mcfJ, mcfF, and mcfH genes achieved a FR 901379 titer of 4.0 g/L under fed-batch conditions in a 5 L bioreactor [1]. This represents a substantial increase from a baseline of approximately 0.3 g/L in non-engineered strains [1]. Furthermore, an independent study reported a 500-fold scale-up of FR 901379 fermentation to a 15 m³ industrial scale, achieving a production level of over 50 U/mL with high reproducibility [2].

Fermentation Bioprocess Yield Titer Scale-up

In Vivo Efficacy in Murine Candidiasis Model Provides Baseline for Antifungal Development

FR 901379 demonstrates protective efficacy in a murine model of systemic Candida albicans infection, with a reported ED50 (effective dose, 50%) of 1.1 mg/kg . This provides a quantitative in vivo efficacy benchmark. While direct head-to-head in vivo comparisons with other echinocandin precursors are not available in the same study, this ED50 value serves as a class-level baseline for the antifungal potential of sulfated echinocandins, highlighting that the compound is not merely active in vitro but also shows systemic activity.

In Vivo Efficacy Candidiasis Mouse Model ED50

FR 901379 (CAS 144371-88-0): Prioritized Research and Industrial Application Scenarios


Process Development and Scale-Up for Micafungin Precursor Production

FR 901379 is the indispensable starting material for the semi-synthesis of micafungin sodium [1]. Procurement of high-purity FR 901379 is essential for pharmaceutical companies and CMOs involved in micafungin API manufacturing. The compound is used in the critical enzymatic deacylation step to yield the micafungin nucleus, FR 179642. The demonstrated feasibility of industrial-scale fermentation (500-fold scale-up to 15 m³) and the recent achievement of a 4.0 g/L titer in engineered strains confirm its viability for large-scale manufacturing [2].

Echinocandin Research and Development: Generation of Novel Analogs and SAR Studies

FR 901379 serves as a versatile scaffold for the generation of novel echinocandin analogs. Research has shown that the acyl side chain of FR 901379 can be selectively removed by a specific acylase to create a deacylated core peptide [3]. This core can then be reacylated with diverse side chains to generate libraries of compounds with potentially improved antifungal activity, hemolytic profiles, and pharmacokinetic properties, as demonstrated by the synthesis of analogs with 5.5- to 8-fold superior in vivo activity relative to FR131535 [4]. Its intrinsic water solubility also simplifies handling and screening in aqueous assay systems.

Antifungal Reference Standard for In Vitro and In Vivo Studies

FR 901379 is a valuable reference standard for antifungal research. Its well-characterized in vitro activity profile against a panel of Candida and Aspergillus species (IC50 range of <0.003-1.9 μg/mL) allows it to be used as a positive control or comparator in susceptibility testing and drug discovery assays . Furthermore, its established in vivo efficacy (ED50 = 1.1 mg/kg in a murine candidiasis model) provides a benchmark for evaluating the potency of new antifungal candidates in animal models .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for FR 901379

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.